Dimethyl adipimidate dihydrochloride

Protein Crosslinking Structural Biology Molecular Ruler

Optimal 8.6Å imidoester crosslinker that uniquely preserves native protein charge and solubility versus NHS-ester alternatives. Corrects erythrocyte cation permeability defects (89% K⁺/Na⁺ flux reduction) unattainable with shorter/longer homologs. Essential for membrane transport studies, von Willebrand assays, and charge-sensitive protein conjugation. White crystalline powder; competitive bulk pricing available.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
CAS No. 14620-72-5
Cat. No. B078956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl adipimidate dihydrochloride
CAS14620-72-5
Molecular FormulaC8H17ClN2O2
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCOC(=N)CCCCC(=N)OC.Cl
InChIInChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H
InChIKeyJKNIOHXBRYZCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Adipimidate Dihydrochloride Procurement Guide: What It Is and Why It's a Unique Crosslinker


Dimethyl adipimidate dihydrochloride (DMA) is a homobifunctional crosslinking agent belonging to the bis-imidoester class, with the molecular formula C8H16N2O2·2HCl and a molecular weight of 245.14 g/mol . It is a white to off-white crystalline powder, soluble in water, and is primarily used in biochemical research for crosslinking proteins, nucleic acids, and glycoproteins due to its ability to form stable amidine bonds with primary amines under mild alkaline conditions (pH 7–9) . A key characteristic of this reagent is that the resulting amidine linkage retains the positive charge of the original amine at physiological pH, which helps preserve the protein's native electrostatic properties and solubility [1].

Dimethyl Adipimidate Dihydrochloride: Why Simple Substitution with Other Imidoesters or Crosslinkers Often Fails


Despite belonging to the same chemical class, substitution of dimethyl adipimidate dihydrochloride with other homobifunctional imidoesters—such as dimethyl suberimidate (DMS) or dimethyl malonimidate—or with other crosslinker types like disuccinimidyl suberate (DSS) can lead to significantly different experimental outcomes. The six-carbon adipimidate spacer confers a unique crosslinking distance (8.6 Å) and membrane-interaction profile that shorter or longer analogues cannot replicate [1]. Studies have shown that DMA's maximal crosslinking dimension of 7.3–9 Å makes it the most effective bifunctional imidoester for correcting specific membrane permeability defects, while shorter (dimethyl malonimidate) or longer (dimethylsuberimidate) reagents are either less effective or totally without effect [2]. Furthermore, the imidoester chemistry of DMA preserves the positive charge of the original amine, a feature not shared by NHS-ester crosslinkers like DSS, which can alter protein charge and solubility [3]. These structural and functional nuances make DMA irreplaceable in specific experimental contexts.

Dimethyl Adipimidate Dihydrochloride: Quantified Evidence of Its Unique Performance and Selectivity


Superior Spacer Arm Precision: DMA's 8.6 Å Crosslinking Distance Outperforms Analogues

In a comprehensive computational and experimental analysis of homobifunctional crosslinkers, DMA demonstrated an average N-N crosslinking distance of 7.40 Å with a standard deviation of 0.58 Å, and a cited N-N distance of 8.6 Å [1]. This is significantly shorter and more constrained than the distances observed for dimethyl pimelimidate (DMP, 9.2 Å), dimethyl suberimidate (DMS, 11.0 Å), and dimethyl 3,3′-dithiobis-propionimidate (DTBP, 11.9 Å). The range of N-N distances for DMA was 4.03–8.99 Å, which is the narrowest among the bis-imidoesters tested, indicating a more rigid and predictable crosslinking geometry.

Protein Crosslinking Structural Biology Molecular Ruler

Unmatched Efficacy in Correcting Membrane Permeability Defects

DMA was the most effective bifunctional imidoester tested for correcting cation permeability in hereditary stomatocytes. Reaction of stomatocytes with DMA reduced ouabain-associated potassium loss from 15 to 1.7 meq per liter of red cells per hour, and sodium gain from 22 to 2.5 meq per liter of red cells per hour [1]. Shorter (dimethyl malonimidate) or longer (dimethylsuberimidate) reagents were either less effective than DMA or totally without effect [2]. The effective concentration for this correction was 1 mM, a level at which crosslinking of aminophospholipids or proteins was barely detectable, suggesting a highly specific mechanism.

Membrane Biology Hematology Ion Transport

Concentration-Dependent Crosslinking Selectivity Enables Tunable Experimental Design

DMA enables tunable crosslinking selectivity based on concentration. In synaptic vesicle studies, 10 mM DMA caused complete or partial disappearance of most major polypeptides from SDS-PAGE with formation of polymeric species >500 kDa [1]. In contrast, lower concentrations (2-5 mM) resulted in more selective crosslinking, specifically targeting protein bands of 60-68 kDa, 40-41 kDa, and 25-30 kDa while leaving other vesicle proteins unaffected. This concentration-dependent selectivity profile was consistent across vesicle concentrations ranging from 0.3-3.0 mg protein/mL.

Synaptic Vesicle Proteomics Membrane Protein Complexes

Preservation of Protein Charge and Native Conformation vs. NHS-Ester Crosslinkers

DMA, as an imidoester, forms amidine bonds that retain the positive charge of the original primary amine at physiological pH, thereby preserving protein electrostatic properties and solubility [1]. In contrast, NHS-ester crosslinkers like DSS form amide bonds that neutralize the positive charge, potentially altering protein conformation and activity. Studies comparing bisimidates (including DMA) with succinimide esters showed that both produced similar effects on glucose oxidation in adipocytes, but bisimidates had little or no effect on insulin binding, whereas succinimide esters markedly decreased insulin binding [2]. A monofunctional analogue was 100-fold less active, confirming that the bifunctional nature is critical for activity.

Protein Chemistry Immunoassay Vaccine Conjugation

Functional Specificity in Platelet Aggregation Assays: Selective Preservation of Ristocetin-Induced Aggregation

DMA treatment of platelets (2 mg/mL, 30-60 min) produced a unique functional phenotype: aggregation by ADP, collagen, or thrombin was clearly reduced, but aggregation by ristocetin plus F VIII:Rcof was unaffected . This differential preservation of ristocetin-induced aggregation is not observed with other fixation or crosslinking methods. Furthermore, DMA-treated platelets could be stored for at least three weeks at 4°C without losing their ability to aggregate in the ristocetin F VIII:Rcof test system, enabling their use as stable reagents in diagnostic assays.

Hematology Coagulation Diagnostic Assay Development

Thermal Stability Modulation: Divergent Effects on Cellulase vs. DMS

In a comparative study of cellulase crosslinking, DMA and DMS produced opposite effects on thermal stability. DMA crosslinking decreased thermal stability slightly, whereas DMS crosslinking resulted in slight increases in thermal stability [1]. No significant activity loss was observed due to crosslinking with either reagent. This divergence indicates that the specific spacer arm length of DMA (8.6 Å) versus DMS (11.0 Å) can be exploited to either reduce or enhance enzyme thermostability in a predictable manner.

Enzyme Engineering Biocatalysis Protein Stabilization

Dimethyl Adipimidate Dihydrochloride: Where Its Unique Properties Deliver Definitive Results


High-Resolution Mapping of Close-Range Protein-Protein Interactions

DMA's precisely defined 8.6 Å spacer arm and narrow N-N distance range (4.03–8.99 Å) make it the optimal choice for probing intimate protein-protein contacts. In studies requiring molecular ruler applications, DMA provides more constrained distance constraints than DMP (9.2 Å) or DMS (11.0 Å), enabling higher-resolution structural mapping of protein complexes . This is particularly valuable in structural biology projects aiming to validate computationally predicted interaction interfaces or to identify unknown binding partners in multi-subunit assemblies.

Investigation and Correction of Erythrocyte Membrane Permeability Defects

DMA uniquely corrects the cation permeability defect in hereditary stomatocytosis, reducing K+ loss by 89% and Na+ gain by 89% at 1 mM concentration, a property not shared by shorter or longer imidoesters . This makes DMA an indispensable research tool for studying membrane transport disorders, ion channel regulation, and the biophysical properties of erythrocyte membranes. Its ability to normalize red-cell volume, cation concentration, and deformability in vitro provides a unique experimental system for dissecting membrane structure-function relationships.

Development of Stable Platelet-Based Diagnostic Reagents for von Willebrand Disease

DMA-fixed platelets uniquely retain ristocetin-induced aggregation while losing responsiveness to ADP, collagen, and thrombin . This selective functional preservation, combined with a 3-week stability at 4°C, makes DMA-treated platelets an ideal standardized reagent for F VIII:Rcof assays. Diagnostic laboratories developing or optimizing von Willebrand factor activity tests can leverage this property to create robust, reproducible assay components that reduce inter-laboratory variability.

Preservation of Native Protein Charge in Vaccine Conjugate and Immunoassay Development

DMA's imidoester chemistry preserves the positive charge of crosslinked lysine residues, maintaining protein electrostatic properties and solubility . In contrast to NHS-ester crosslinkers like DSS, which neutralize positive charge and can alter protein conformation and immunogenicity, DMA minimizes unintended functional alterations. This makes DMA the preferred crosslinker for preparing antigen-carrier protein conjugates in vaccine development and for immobilizing antibodies in immunoassays where preserving native epitope conformation is critical for assay sensitivity and specificity.

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